molecular formula NA B1139204 Pembrolizumab CAS No. 1374853-91-4

Pembrolizumab

Cat. No. B1139204
M. Wt: NA
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pembrolizumab acts by inhibiting the PD-1 receptor, a mechanism that tumors exploit to evade the immune system. By blocking this interaction, pembrolizumab allows the immune system to better identify and attack cancer cells.

Synthesis Analysis

Pembrolizumab is produced through recombinant DNA technology in a mammalian cell expression system. It is a humanized monoclonal antibody, which means that it is engineered from mouse antibodies to be more similar to human antibodies, reducing the likelihood of an immune response against it.

Molecular Structure Analysis

As a monoclonal antibody, pembrolizumab's structure is comprised of two heavy chains and two light chains, forming a Y-shaped molecule. This structure is key to its ability to specifically bind to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2 ligands.

Chemical Reactions and Properties

Pembrolizumab specifically binds to the PD-1 receptor with high affinity. This interaction does not directly kill tumor cells but rather inhibits the PD-1 pathway, promoting an anti-tumor immune response by reactivating T cells.

Physical Properties Analysis

Pembrolizumab is administered intravenously. It has a molecular weight of approximately 149 kDa. The drug's solubility, distribution, metabolism, and excretion characteristics are influenced by its proteinaceous nature, necessitating careful consideration in dosing schedules to optimize its pharmacokinetic profile.

Chemical Properties Analysis

As a protein, pembrolizumab's stability is influenced by temperature, pH, and storage conditions. It is important to maintain it in refrigerated conditions until use to preserve its structural integrity and therapeutic efficacy.

The research on pembrolizumab underscores its role as a significant advancement in cancer therapy, offering hope to patients with previously limited treatment options. Its mechanism of action, through the PD-1 pathway inhibition, represents a pivotal shift towards immunotherapy in oncology (Horita et al., 2016), (Reck et al., 2016).

Scientific Research Applications

  • Metastatic Non-Small Cell Lung Cancer (NSCLC)

    • Field : Oncology
    • Application : Pembrolizumab has demonstrated effectiveness as a primary treatment for metastatic NSCLC . It’s used as an immune checkpoint inhibitor in immunotherapy .
    • Methods : The integration of pembrolizumab into adjuvant therapy and surgery has been explored . Identifying preliminary biomarkers such as PD-L1 expression plays a crucial role in deciding patient allocation and optimizing pembrolizumab’s application .
    • Results : A meta-analysis revealed that pembrolizumab-based first-line therapy significantly improved patients’ OS (HR 0.66; CI 95%, 0.55–0.79; p <0.00001) and PFS (HR 0.60; CI 95%, 0.40–0.91; p =0.02) compared with chemotherapy .
  • Unresectable Esophageal Cancer

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in the treatment of unresectable esophageal cancer .
  • Head and Neck Squamous Cell Carcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of head and neck squamous cell carcinoma .
  • Triple-Negative Breast Cancer

    • Field : Oncology
    • Application : Pembrolizumab is used as an alternative treatment for notable triple-negative breast cancer .
  • Biliary, Colorectal, Endometrial, Renal Cell, Cervical Carcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used as an alternative treatment for biliary, colorectal, endometrial, renal cell, cervical carcinoma, and high microsatellite instability or mismatch repair deficiencies tumors .
  • Refractory Hodgkin Lymphoma

    • Field : Pediatric Oncology
    • Application : Pembrolizumab is used in the treatment of refractory Hodgkin lymphoma in pediatric applications .
  • Advanced and Metastatic Cervical Cancer

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in patients with advanced and metastatic cervical cancer .
  • Microsatellite Instability-High (MSI-H) Tumors

    • Field : Oncology
    • Application : Pembrolizumab is approved for the treatment of microsatellite instability-high (MSI-H) tumors .
  • Pancreatic Ductal Adenocarcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of pancreatic ductal adenocarcinoma .
  • Urothelial Carcinoma

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of urothelial carcinoma .
  • Small Cell Lung Cancer

    • Field : Oncology
    • Application : Pembrolizumab is used in the treatment of small cell lung cancer .
  • Any Advanced Solid Tumor

    • Field : Oncology
    • Application : Pembrolizumab is suggested to be used for any advanced solid tumor in any tumor type in any line of therapy for a fixed duration .
  • Advanced Gastric Cancer

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in patients with advanced gastric cancer .
  • Melanoma

    • Field : Oncology
    • Application : Pembrolizumab has shown effectiveness in patients with advanced melanoma .
  • Tissue-Agnostic Cancer Treatment

    • Field : Oncology
    • Application : In 2017, FDA designated pembrolizumab, an immune checkpoint inhibitor employed in immunotherapy, as the first tissue-agnostic cancer treatment .

Safety And Hazards

Pembrolizumab can change the way your immune system works, which may cause certain side effects that can lead to serious medical problems. It can cause serious or life-threatening side effects. Some side effects may need to be treated with other medicine, and your cancer treatments may be delayed .

Future Directions

The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .

properties

CAS RN

1374853-91-4

Product Name

Pembrolizumab

Molecular Formula

NA

Molecular Weight

NA

synonyms

Lambrolizumab; Pembrolizumab

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.